

Thermodynamic Properties of the Formyl Radical: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formyl radical*

Cat. No.: *B1212396*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **formyl radical** (HCO) is a simple yet highly significant triatomic species that plays a crucial role as a key intermediate in a vast array of chemical processes. Its presence is fundamental to the mechanisms of combustion, atmospheric chemistry, and various biochemical pathways. A thorough understanding of its thermodynamic properties is paramount for accurate modeling of these complex systems, predicting reaction outcomes, and designing novel chemical transformations. This technical guide provides a comprehensive overview of the core thermodynamic properties of the **formyl radical**, detailed experimental and theoretical methodologies for their determination, and a visualization of its central role in chemical reactions.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the **formyl radical** are defined by several key quantitative parameters. These values, determined through a combination of experimental measurements and high-level theoretical calculations, provide the foundation for kinetic and mechanistic studies.

Data Presentation

The following tables summarize the key thermodynamic properties of the **formyl radical**.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of the **Formyl Radical**

Thermodynamic Property	Value	Units	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)			
at 298.15 K	42.00 \pm 5.00	kJ/mol	Gurvich
at 298.15 K	10.40	kcal/mol	Chase, 1998[1]
at 298.15 K	10 \pm 1	kcal/mol	Tsang, 1996[1]
at 0 K	41.63 \pm 5.00	kJ/mol	Gurvich
Standard Molar Entropy (S°)			
at 298.15 K	224.34	J/K·mol	Gurvich
at 298.15 K	53.693	cal/mol·K	Chase, 1998[1]
Heat Capacity (Cp)			
at 298.15 K	34.59	J/K·mol	Gurvich

Table 2: Bond Dissociation Energy of the **Formyl Radical**

Bond	Bond Dissociation Energy (D ₀)	Units	Method	Reference
H-CO	~14.5	kcal/mol	-	(2015-12-11)[2]
H-CO	86.6 (in formaldehyde for comparison)	kcal/mol	-	[3]
H-C(O)N(CH ₃) ₂	89.1	kcal/mol	G2 Theory	[3]

Experimental and Theoretical Protocols

The determination of the thermodynamic properties of a transient species like the **formyl radical** requires sophisticated experimental techniques and robust theoretical models.

Experimental Methodologies

1. Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and, by extension, the bond dissociation energies.

- Principle: A beam of molecules is crossed with a tunable source of high-energy photons, typically in the vacuum ultraviolet (VUV) range. When the photon energy is sufficient to remove an electron, a cation is formed and detected by a mass spectrometer. By scanning the photon energy, the ionization threshold can be precisely measured.
- Experimental Setup:
 - Radical Generation: **Formyl radicals** are typically generated in a flow tube reactor via a chemical reaction, such as the reaction of atomic chlorine with formaldehyde ($\text{Cl} + \text{H}_2\text{CO} \rightarrow \text{HCl} + \text{HCO}$), or by photolysis of a suitable precursor like acetaldehyde (CH_3CHO) using a laser.^[4]
 - Molecular Beam: The gas mixture from the reactor is expanded through a nozzle into a high-vacuum chamber, forming a molecular beam. This process cools the molecules and radicals, simplifying their spectra.
 - Ionization Source: The molecular beam is intersected by a tunable VUV photon beam, often from a synchrotron light source, which provides high energy resolution.^[4]
 - Mass Spectrometer: The resulting ions are then guided into a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer) for mass-selective detection.
- Data Analysis: The photoion yield is plotted as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to the adiabatic ionization energy of the radical. This value, combined with the appearance energy

of the HCO^+ ion from a stable precursor, can be used in a thermochemical cycle to determine the C-H bond dissociation energy of the **formyl radical**.

2. Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence is a highly sensitive and selective method for detecting and characterizing transient species like the **formyl radical**.

- Principle: A tunable laser excites the **formyl radical** from its ground electronic state to an excited electronic state. The excited radical then relaxes by emitting a photon (fluorescence), which is detected. By scanning the laser wavelength, an excitation spectrum is obtained, which provides information about the rovibronic energy levels of the radical.
- Experimental Setup:
 - Radical Generation: Similar to PIMS, **formyl radicals** are produced in a flow cell or vacuum chamber.
 - Excitation Source: A tunable laser system, such as a dye laser pumped by a Nd:YAG laser, is used to excite the radicals.
 - Detection: The fluorescence is collected at a right angle to the laser beam using lenses and is focused onto a photomultiplier tube (PMT). Filters are often used to isolate the fluorescence from scattered laser light.
- Data Analysis: The fluorescence intensity as a function of excitation wavelength provides the LIF spectrum. Analysis of the rotational and vibrational structure of the spectrum allows for the determination of molecular constants, which can be used in statistical mechanics calculations to determine entropy and heat capacity.

3. Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

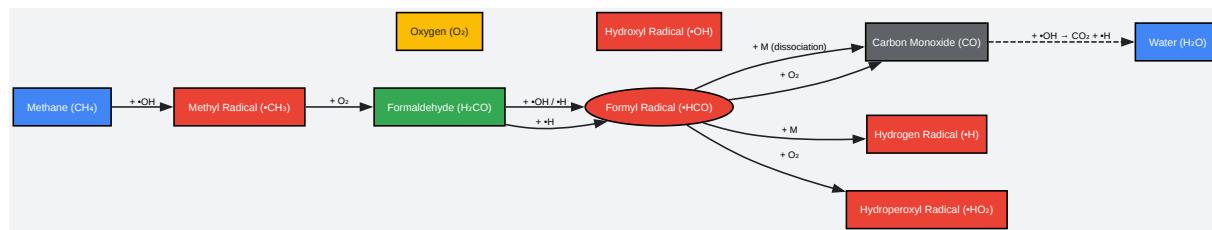
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Due to the high reactivity and short lifetime of the **formyl radical**, spin trapping is often employed for its detection.[\[5\]](#)[\[6\]](#)

- Principle: The **formyl radical** is reacted with a "spin trap" molecule, typically a nitrone or a nitroso compound like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a more stable radical adduct.[5][7] This adduct is then detected by ESR spectroscopy. The ESR spectrum provides information about the hyperfine coupling constants, which are characteristic of the trapped radical.
- Experimental Protocol for Spin Trapping with DMPO:
 - Radical Generation: The **formyl radical** can be generated in an aqueous solution by the UV photolysis of formaldehyde (HCHO).[5][6]
 - Spin Trapping: A solution of the spin trap (e.g., DMPO) is mixed with the formaldehyde solution. The mixture is then irradiated with UV light to generate **formyl radicals**, which are subsequently trapped by DMPO.[5]
 - ESR Measurement: The sample is transferred to a quartz flat cell and placed in the cavity of an ESR spectrometer. The ESR spectrum is recorded.
 - Data Analysis: The resulting spectrum is a superposition of the signals from different radical adducts. The spectrum is deconvoluted and simulated to identify the specific signal corresponding to the DMPO-CHO adduct and to determine its characteristic hyperfine coupling constants (a_N and a_H).[6] Mass spectrometry can be used to confirm the mass of the radical adduct.[5]

Theoretical Methodologies

Gaussian-2 (G2) Theory and Related Methods

Gaussian-2 (G2) theory and its variants are high-level, composite quantum chemical methods designed to calculate accurate thermochemical data for molecules.[8][9]

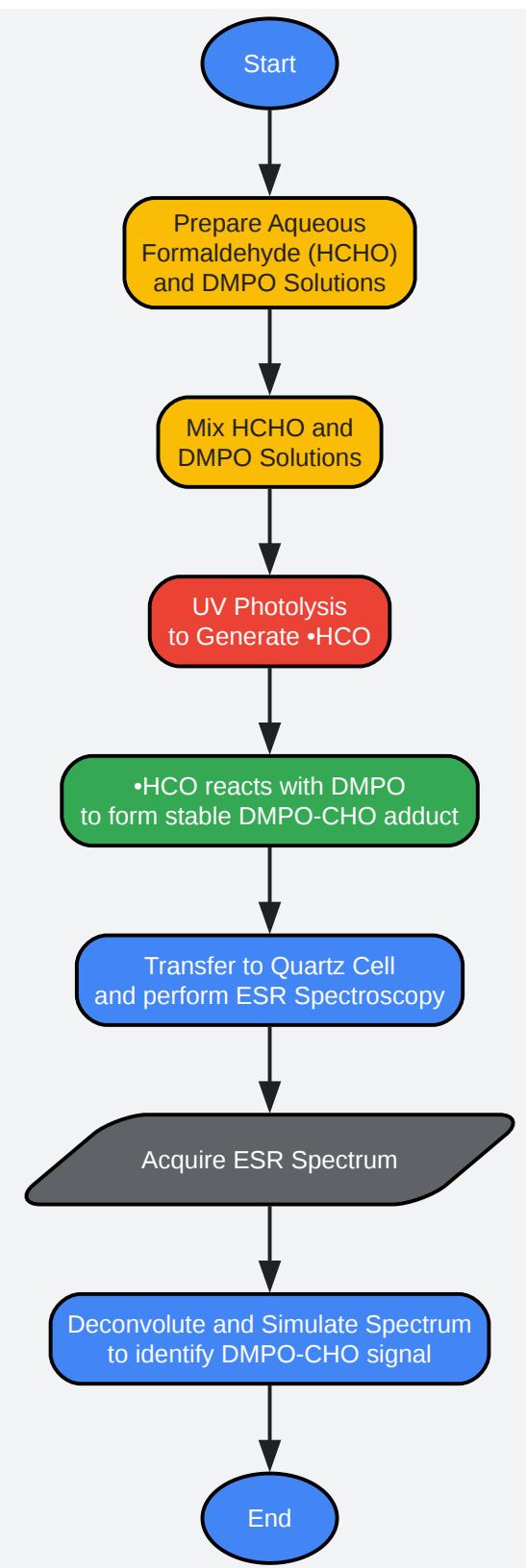

- Methodology: G2 theory combines the results of several *ab initio* molecular orbital calculations with different levels of theory and basis sets to approximate a high-level calculation. The procedure typically involves:[9]
 - An initial geometry optimization and frequency calculation at a lower level of theory (e.g., HF/6-31G(d)).

- A more accurate geometry optimization at a higher level (e.g., MP2/6-31G(d)).
- A series of single-point energy calculations at even higher levels of theory (e.g., QCISD(T), MP4) with larger basis sets.
- These energies are then combined in a specific, predefined way to extrapolate to a highly accurate total energy.
- Empirical corrections are often added to account for remaining deficiencies in the calculations.
- Application to the **Formyl Radical**: G2 theory can be used to calculate the total electronic energy of the **formyl radical**, as well as the energies of its constituent atoms (C, H, O) in their standard states. From these energies, the atomization energy can be calculated, which in turn is used to derive the enthalpy of formation.[3] Vibrational frequencies calculated at the outset are used to determine the zero-point vibrational energy (ZPVE) and to calculate thermodynamic functions such as entropy and heat capacity using statistical mechanics.

Visualizations

Formyl Radical in Combustion Chemistry

The **formyl radical** is a central intermediate in the combustion of hydrocarbons. It is primarily formed from the oxidation of formaldehyde and its subsequent reactions are critical in determining the overall reaction rate and the formation of pollutants.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways involving the **formyl radical** in combustion.

Experimental Workflow for ESR with Spin Trapping

The following diagram illustrates the general workflow for the detection of the **formyl radical** using ESR spectroscopy coupled with the spin trapping technique.

[Click to download full resolution via product page](#)

Caption: Workflow for **formyl radical** detection via ESR and spin trapping.

Conclusion

The thermodynamic properties of the **formyl radical** are well-characterized through a synergistic combination of advanced experimental techniques and high-level theoretical calculations. The data and methodologies presented in this guide provide a solid foundation for researchers in combustion, atmospheric science, and related fields. A precise understanding of the enthalpy of formation, entropy, heat capacity, and bond dissociation energies of the **formyl radical** is indispensable for the development and validation of accurate chemical kinetic models, ultimately enabling better prediction and control of complex chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 3. Theory [ch.ic.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Detection of the formyl radical by EPR spin-trapping and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Group of Prof. Hendrik Zipse | G2 theory - the original [zipse.cup.uni-muenchen.de]
- To cite this document: BenchChem. [Thermodynamic Properties of the Formyl Radical: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212396#thermodynamic-properties-of-the-formyl-radical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com